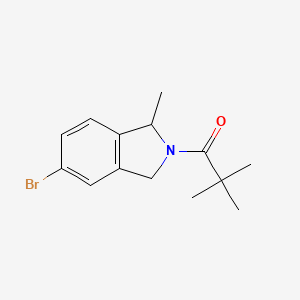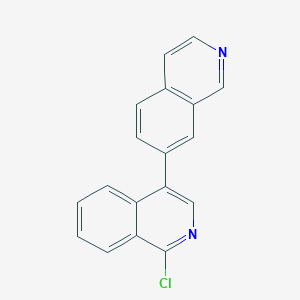![molecular formula C18H16N2O2 B11837051 6,7-Dimethoxy-3-phenyl-1,4-dihydroindeno[1,2-c]pyrazole CAS No. 872872-09-8](/img/structure/B11837051.png)
6,7-Dimethoxy-3-phenyl-1,4-dihydroindeno[1,2-c]pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,7-Dimethoxy-3-phenyl-1,4-dihydroindeno[1,2-c]pyrazole is a chemical compound known for its potential therapeutic applications, particularly in cancer treatment. It is a member of the indeno[1,2-c]pyrazole family, which is characterized by a fused ring system that includes both indene and pyrazole moieties. This compound has been studied for its ability to inhibit certain tyrosine kinases, making it a promising candidate for anti-cancer therapies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethoxy-3-phenyl-1,4-dihydroindeno[1,2-c]pyrazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 6,7-dimethoxyindanone with hydrazine to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the indeno[1,2-c]pyrazole core structure .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the development of efficient purification techniques to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
6,7-Dimethoxy-3-phenyl-1,4-dihydroindeno[1,2-c]pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound to its dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the pyrazole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups onto the aromatic ring or the pyrazole moiety .
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown significant antiproliferative activity against various tumor cell lines.
Medicine: It is being investigated as a potential therapeutic agent for cancer treatment due to its ability to inhibit tyrosine kinases.
Wirkmechanismus
The primary mechanism of action of 6,7-Dimethoxy-3-phenyl-1,4-dihydroindeno[1,2-c]pyrazole involves the inhibition of tyrosine kinases, particularly the receptor tyrosine kinase of Platelet-Derived Growth Factor-BB (PDGF-BB). This inhibition disrupts the signaling pathways that promote tumor cell proliferation and survival. The compound binds to the ATP-binding site of the kinase, preventing its activation and subsequent downstream signaling .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6,7-Dimethoxy-3-[4-(1H-tetrazol-5-yl)phenyl]-1,4-dihydroindeno[1,2-c]pyrazole: This compound has a similar core structure but includes a tetrazole moiety, which may confer different biological activities.
6,7-Dimethoxy-2,4-dihydroindeno[1,2-c]pyrazol-3-yl-phenylamines: These compounds also inhibit tyrosine kinases and have broad antiproliferative activity against tumor cells.
Uniqueness
6,7-Dimethoxy-3-phenyl-1,4-dihydroindeno[1,2-c]pyrazole is unique due to its specific substitution pattern and its potent inhibitory activity against PDGF-BB receptor tyrosine kinase. This makes it a valuable compound for further development as an anti-cancer agent .
Eigenschaften
CAS-Nummer |
872872-09-8 |
|---|---|
Molekularformel |
C18H16N2O2 |
Molekulargewicht |
292.3 g/mol |
IUPAC-Name |
6,7-dimethoxy-3-phenyl-1,4-dihydroindeno[1,2-c]pyrazole |
InChI |
InChI=1S/C18H16N2O2/c1-21-15-9-12-8-14-17(11-6-4-3-5-7-11)19-20-18(14)13(12)10-16(15)22-2/h3-7,9-10H,8H2,1-2H3,(H,19,20) |
InChI-Schlüssel |
CUYQVBGLYMCQNE-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C2C(=C1)CC3=C2NN=C3C4=CC=CC=C4)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


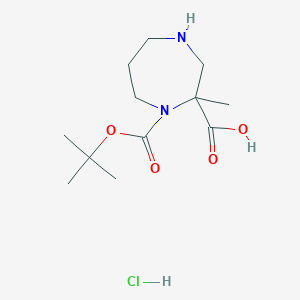

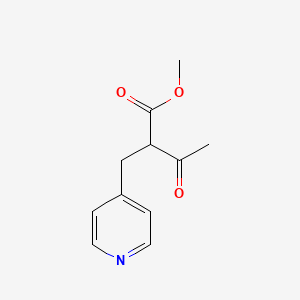
![Hexanoic acid, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5-oxo-6-(triphenylphosphoranylidene)-, 1,1-dimethylethyl ester, (3R)-](/img/structure/B11836999.png)

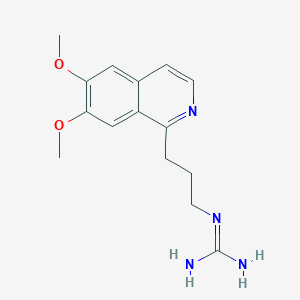
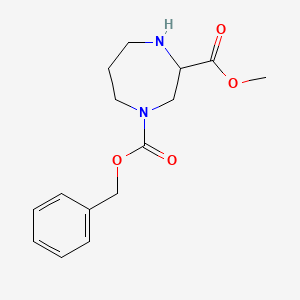
![N'-({[(Prop-2-yn-1-yl)oxy]carbonyl}oxy)[(quinolin-8-yl)oxy]ethanimidamide](/img/structure/B11837013.png)
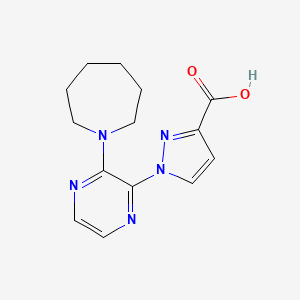
![4-Chloro-3-(5-chloro-1-methyl-1H-benzo[d]imidazol-2-yl)aniline](/img/structure/B11837031.png)
